Indinavir anhydrous is a Protease Inhibitor. The mechanism of action of indinavir anhydrous is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor.
Indinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Indinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and mild elevations in indirect bilirubin concentration. Indinavir is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, antiretroviral therapy with indinavir may result in an exacerbation of the underlying chronic hepatitis B or C.
Indinavir is a natural product found in Streptomyces with data available.
Indinavir is a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
Indinavir Anhydrous is an anhydrous formulation of indinavir, a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
Indinavir
CAS No.: 150378-17-9
Cat. No.: VC0530618
Molecular Formula: C36H47N5O4
Molecular Weight: 613.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 150378-17-9 |
---|---|
Molecular Formula | C36H47N5O4 |
Molecular Weight | 613.8 g/mol |
IUPAC Name | (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide |
Standard InChI | InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1 |
Standard InChI Key | CBVCZFGXHXORBI-PXQQMZJSSA-N |
Isomeric SMILES | CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |
SMILES | CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |
Canonical SMILES | CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |
Appearance | Solid powder |
Melting Point | 167.5-168 °C 167.5 - 168 °C |
Chemical and Pharmacological Profile of Indinavir
Structural Characteristics
Indinavir (C₃₆H₄₇N₅O₄) is a synthetic hydroxyethylamine derivative with a molecular weight of 613.79 g/mol . Its sulfate salt formulation enhances aqueous solubility, critical for oral bioavailability . The compound features a hydroxyethylene backbone that mimics the transition state of HIV protease substrates, enabling competitive inhibition .
Mechanism of Action
Indinavir selectively inhibits HIV-1 and HIV-2 proteases, preventing cleavage of viral polyproteins (Gag-Pol) into functional enzymes and structural proteins . This results in non-infectious virions and reduces viral load by 1.5–2.0 log₁₀ in treatment-naïve patients . Binding affinity studies reveal a dissociation constant (Kd) of 0.4 nM, underscoring its potency .
Off-Target Effects
Beyond antiviral activity, Indinavir demonstrates:
-
Anti-angiogenic properties: Suppresses VEGF and MMP-9 in Kaposi sarcoma models .
-
Cell-cycle modulation: Induces G₀/G₁ arrest in lymphocytes via undefined pathways .
-
GLUT4 inhibition: Competes with glucose transport (IC₅₀ = 8 μM), contributing to metabolic complications .
Clinical Applications and Efficacy
HIV/AIDS Management
In the landmark ACTG 320 trial, Indinavir+zidovudine+lamivudine reduced AIDS-defining events by 50% compared to dual NRTI therapy (p < 0.001) . Viral suppression (<500 copies/mL) persisted for 3+ years in 45% of patients, establishing it as a cornerstone of early HAART regimens .
Limitations in Modern Therapy
-
Dosing complexity: 800 mg TID requirement vs. QD dosing of newer INSTIs .
-
Resistance profile: Single mutations (V82A) reduce susceptibility 10-fold .
Kaposi Sarcoma (KS)
A 2024 phase II trial (n=22) demonstrated 75% response rates in advanced KS when combining Indinavir with vinblastine/bleomycin . Maintenance therapy extended median progression-free survival to 43 months, correlating with:
Pharmacokinetics and Metabolism
Absorption and Distribution
Parameter | Value | Source |
---|---|---|
Bioavailability | 65% (fasted) | |
Tₘₐₓ | 0.8 ± 0.3 h | |
Protein binding | 60% (primarily α1-acid glycoprotein) | |
CSF penetration | 4–6% of plasma levels |
High-fat meals reduce AUC by 78%, necessitating fasting administration .
Hepatic Metabolism
CYP3A4 mediates oxidation to 7 metabolites, including a glucuronide conjugate . Autoinduction increases clearance by 30% after 2 weeks, requiring therapeutic drug monitoring .
Renal Excretion
<20% excreted unchanged, predominantly via glomerular filtration (CLᵣ = 164 mL/min) . Urinary crystallization risk mandates hydration (>1.5 L/day) .
Adverse Effects and Toxicity
Common Adverse Events
Event | Incidence | Management |
---|---|---|
Nephrolithiasis | 9.3% | Hydration, alkalinization |
Hyperbilirubinemia | 14% | Benign, no dose adjustment |
Lipodystrophy | 22–40% | Switch to INSTI-based regimens |
Unique Toxicities
-
Insulin resistance: GLUT4 inhibition elevates HOMA-IR by 2.1-fold .
-
Crystal nephropathy: Tubular precipitation at urinary pH <6.0 .
Resistance Mechanisms and Viral Escape
Primary Mutations
Fitness Costs
Mutant proteases exhibit 40–60% reduced catalytic efficiency, limiting transmission .
Recent Research and Future Directions
Oncolytic Applications
-
Cervical cancer: Synergizes with cisplatin (CI = 0.3) via MMP-9/VEGF suppression .
-
Glioblastoma: Penetrates BBB at therapeutic concentrations (Cₜᵤₘₒᵣ = 1.2 μM) .
Formulation Innovations
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume